N-Isopropylpentedrone hydrochloride
Overview
Description
N-Isopropylpentedrone hydrochloride is a synthetic cathinone, a class of compounds structurally related to the naturally occurring stimulant cathinone. It is known for its stimulant effects and is often used in scientific research to study its pharmacological properties. The molecular formula of this compound is C14H21NO.ClH, and it has a molecular weight of 255.784 g/mol .
Mechanism of Action
Target of Action
N-Isopropylpentedrone hydrochloride, also known as BPW1Y81K1P, is a stimulant of the cathinone class . The primary targets of this compound are the norepinephrine and dopamine transporters . These transporters play a crucial role in regulating the concentration of neurotransmitters in the synaptic cleft, thereby modulating neuronal signaling.
Mode of Action
This compound acts as a norepinephrine-dopamine reuptake inhibitor . This means it binds to the norepinephrine and dopamine transporters, blocking the reuptake of these neurotransmitters and increasing their concentration in the synaptic cleft . This leads to enhanced neurotransmission and results in the stimulant effects associated with this compound .
Biochemical Pathways
It is known that the compound affects thedopaminergic and noradrenergic systems . By inhibiting the reuptake of dopamine and norepinephrine, it can enhance the signaling in these pathways and lead to increased alertness, focus, and energy .
Pharmacokinetics
They are metabolized primarily in the liver and excreted in the urine .
Result of Action
The increased concentration of dopamine and norepinephrine in the synaptic cleft due to the action of this compound can lead to a range of effects. These include increased alertness, focus, and energy, as well as potential side effects such as increased heart rate and blood pressure .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Isopropylpentedrone hydrochloride typically involves the reaction of a ketone with an amine. One common method is the reductive amination of 2-bromo-1-phenylpentan-1-one with isopropylamine. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. The final product is often purified using recrystallization techniques to obtain the hydrochloride salt .
Chemical Reactions Analysis
Types of Reactions
N-Isopropylpentedrone hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form secondary amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
N-Isopropylpentedrone hydrochloride is used in various scientific research applications, including:
Chemistry: Studying the reactivity and synthesis of cathinone derivatives.
Biology: Investigating its effects on biological systems, particularly its stimulant properties.
Medicine: Exploring its potential therapeutic uses and understanding its pharmacokinetics and pharmacodynamics.
Comparison with Similar Compounds
Similar Compounds
Methcathinone: Another synthetic cathinone with similar stimulant effects.
Mephedrone: Known for its euphoric and stimulant properties.
Uniqueness
N-Isopropylpentedrone hydrochloride is unique due to its specific structural modifications, which result in distinct pharmacological properties. Its isopropyl group provides a different interaction profile with monoamine transporters compared to other synthetic cathinones .
Properties
IUPAC Name |
1-phenyl-2-(propan-2-ylamino)pentan-1-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO.ClH/c1-4-8-13(15-11(2)3)14(16)12-9-6-5-7-10-12;/h5-7,9-11,13,15H,4,8H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZUBTEDAWLMSJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)C1=CC=CC=C1)NC(C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18268-14-9 | |
Record name | N-Isopropylpentedrone hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018268149 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-ISOPROPYLPENTEDRONE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BPW1Y81K1P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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